molecular formula C18H17N5O5S B1227905 N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide

N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide

Cat. No.: B1227905
M. Wt: 415.4 g/mol
InChI Key: RCVHDOCJQYSEPU-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide is a member of benzimidazoles.

Scientific Research Applications

  • Synthesis and Characterization in Pharmaceuticals : This compound and its derivatives, such as benzimidazole, have been synthesized and characterized as impurities in pharmaceuticals like Albendazole, a broad-spectrum anthelmintic drug. Their synthesis helps understand the impurity profile of active pharmaceutical ingredients (Kalas, Patil, Jadhav, & Bhattacharya, 2016).

  • Antioxidant Properties : Benzimidazole derivatives have been investigated for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, indicating their potential antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

  • Antibacterial Activity : Research on benzimidazole derivatives including 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has shown their potential for antibacterial activity against various microorganisms (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

  • Microwave-mediated Synthesis : This compound is used in the microwave-mediated synthesis of heterocycles, such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are important in chemical research (Darweesh, Mekky, Salman, & Farag, 2016).

  • Antimicrobial Investigation : N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives have been synthesized and screened for their antimicrobial activity, showing potential for drug development (Aderohunmu, Ajani, Tolu-Bolaji, Audu, & Zhao, 2017).

  • Protonation Processes Study : The protonation processes of benzimidazole derivatives in aqueous acids have been investigated, providing insights into their chemical behavior and potential applications (Perisic-Janjic, Janjic, & Lazarevic, 2000).

  • Selective Neuropeptide Y Y1 Receptor Antagonists : Benzimidazole derivatives have been evaluated as selective neuropeptide Y Y1 receptor antagonists for potential antiobesity drug development (Zarrinmayeh et al., 1998).

  • Antitumor Agents : Benzimidazole-pyrimidine conjugates have been synthesized and shown to possess potential antitumor properties, making them candidates for further cancer research (Romero-Castro et al., 2011).

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C18H17N5O5S/c1-29-7-6-16(17-19-14-4-2-3-5-15(14)20-17)21-18(24)11-8-12(22(25)26)10-13(9-11)23(27)28/h2-5,8-10,16H,6-7H2,1H3,(H,19,20)(H,21,24)

InChI Key

RCVHDOCJQYSEPU-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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